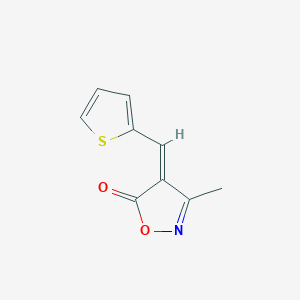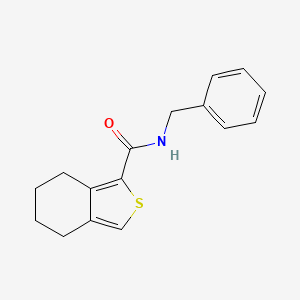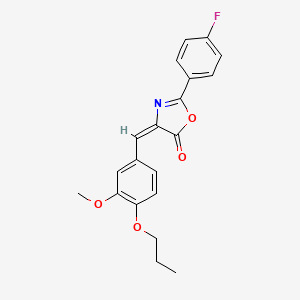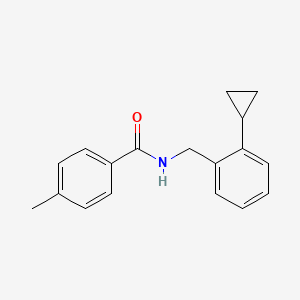
N-(2-cyclopropylbenzyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropylbenzyl)-4-methylbenzamide is an organic compound characterized by the presence of a cyclopropyl group attached to a benzyl moiety, which is further connected to a 4-methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylbenzyl)-4-methylbenzamide typically involves the following steps:
Formation of 2-cyclopropylbenzyl chloride: This intermediate can be synthesized by reacting 2-cyclopropylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 2-cyclopropylbenzyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine (TEA) to form this compound. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of reaction conditions: This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Use of continuous flow reactors: These reactors can enhance the efficiency and scalability of the synthesis process.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylbenzyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.
Substitution: The benzyl and cyclopropyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄), halogenating agents (Br₂, Cl₂) in the presence of a Lewis acid catalyst like FeCl₃.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2-cyclopropylbenzyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-cyclopropylbenzyl)-4-methylbenzamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation, depending on its application.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropylbenzyl)-2-(4-fluorophenyl)ethanamine: Similar in structure but with a fluorophenyl group, used in different pharmacological studies.
2-cyclopropyl-N-methoxy-N-methylacetamide: Another cyclopropyl-containing compound with different functional groups and applications.
Uniqueness
N-(2-cyclopropylbenzyl)-4-methylbenzamide is unique due to its specific combination of cyclopropyl and benzyl groups attached to a 4-methylbenzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-[(2-cyclopropylphenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H19NO/c1-13-6-8-15(9-7-13)18(20)19-12-16-4-2-3-5-17(16)14-10-11-14/h2-9,14H,10-12H2,1H3,(H,19,20) |
InChI Key |
BBWIGBMGZPCBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluorophenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11513010.png)
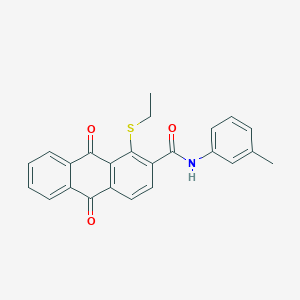
![(2E)-2-(1H-benzimidazol-2-yl)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}prop-2-enenitrile](/img/structure/B11513013.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-methylphthalazin-1-amine](/img/structure/B11513020.png)
![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11513022.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11513026.png)
![(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11513027.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11513028.png)
![2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione](/img/structure/B11513029.png)

![(2Z)-2-[2-(4-methoxyphenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11513046.png)
